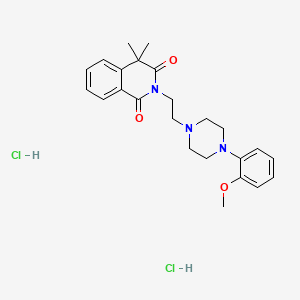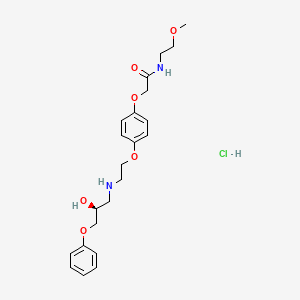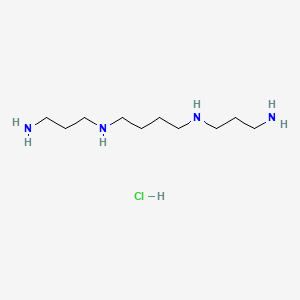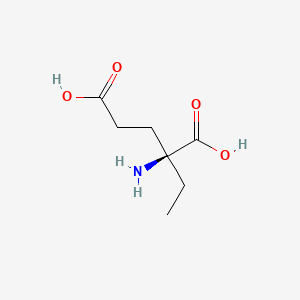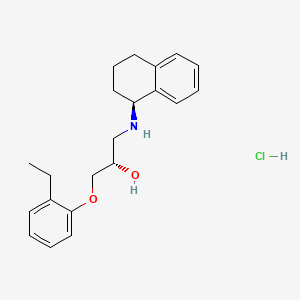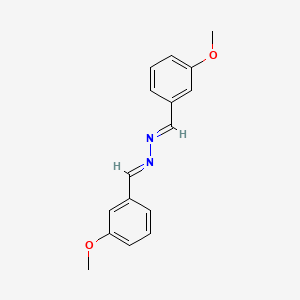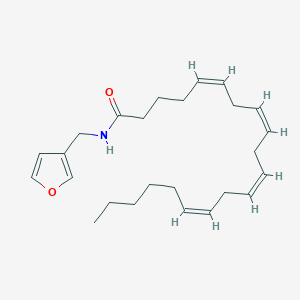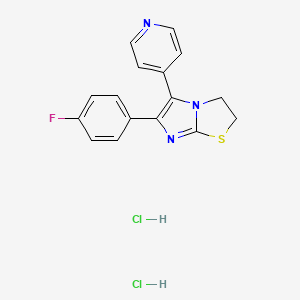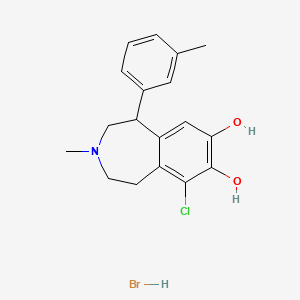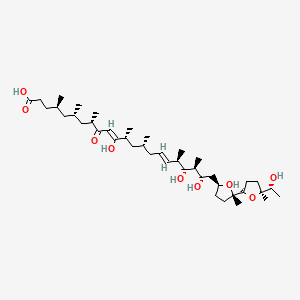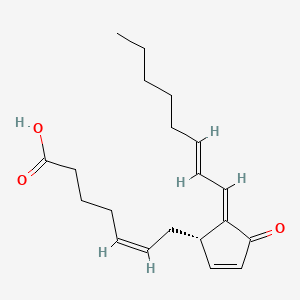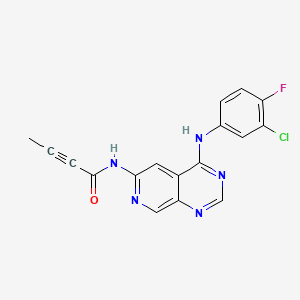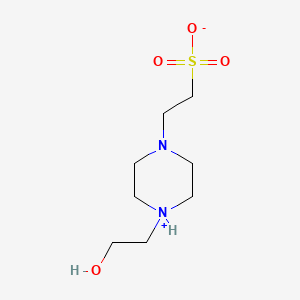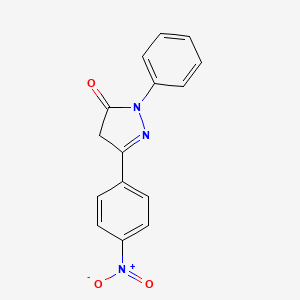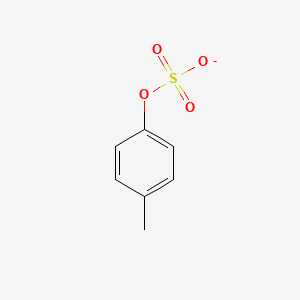
p-Cresol sulfate
概要
説明
p-Cresol sulfate (pCS) is a protein-bound uremic toxin . It is a gut microbiota-derived metabolite of aromatic amino acids, tyrosine, phenylalanine, and uremic toxin . pCS levels typically increase with the progression of chronic kidney disease and in patients with progressive multiple sclerosis .
Synthesis Analysis
Industrially, p-cresol is prepared mainly by a two-step route beginning with the sulfonation of toluene . The sulfonate salt undergoes basic hydrolysis to give the sodium salt of the cresol . A biomimetic synthetic route for p-cresol sulfate has been presented . Another synthetic pathway involves the diazotization of p-toluidine to form a diazonium intermediate, which is then quenched by urea and followed by hydrolysis to give the final product p-cresol .
Molecular Structure Analysis
The chemical formula of p-Cresol sulfate is C7H8O4S . Its exact mass is 188.01 and its molecular weight is 188.197 .
Chemical Reactions Analysis
p-Cresol sulfate is a metabolite of tyrosine, which is bound to albumin and hence poorly removed by conventional hemodialysis . The interaction between p-cresol sulfate and other substances can be influenced by the inhibition of glucuronidation .
Physical And Chemical Properties Analysis
p-Cresol is a colorless prismatic crystal with a density of 1.0347 g/ml . It has a melting point of 35.5 °C and a boiling point of 201.8 °C . It is soluble in water, ethanol, and diethyl ether .
科学的研究の応用
1. Biomarker of Heart and Kidney Disease
- Summary of Application: p-Cresol sulfate is a protein-bound uremic toxin whose level increases in the sera of patients with the severity of chronic kidney disease. It is therefore used as a standard for clinical investigations .
- Methods of Application: The levels of p-Cresol sulfate in the sera of patients are measured using mass spectrometry and nuclear magnetic resonance .
- Results: The levels of p-Cresol sulfate have been shown to have a strong negative correlation with renal function (estimated glomerular filtration rate) .
2. Development and Progression of Colon Cancer in Patients with Chronic Renal Failure
- Summary of Application: p-Cresol sulfate, along with other uremic toxins, plays a fundamental role in the activation of various pro-tumorigenic processes, such as chronic systemic inflammation, the increase in the production of free radicals and immune dysfunction .
- Methods of Application: The levels of p-Cresol sulfate in the blood of CKD patients are measured, and their correlation with the incidence of colon cancer is studied .
- Results: An up to two-fold increase in the incidence of colon cancer development in CKD has been reported in several studies .
3. Migration and Proliferation of Vascular Smooth Muscle Cells
- Summary of Application: p-Cresol sulfate is a sulfate conjugate of the uremic toxin p-cresol, which increases migration and proliferation of isolated rat aortic vascular smooth muscle cells .
- Methods of Application: p-Cresol sulfate is applied to isolated rat aortic vascular smooth muscle cells at a concentration of 500 µM .
- Results: The application of p-Cresol sulfate resulted in increased migration and proliferation of the cells .
4. Antioxidant Production
- Summary of Application: p-Cresol is used in the production of antioxidants, such as butylated hydroxytoluene (BHT). The monoalkylated derivatives undergo coupling to give an extensive family of diphenol antioxidants .
- Methods of Application: p-Cresol is chemically processed to produce antioxidants .
- Results: These antioxidants are valued because they are relatively low in toxicity and nonstaining .
5. Cardiovascular Disease Potential in CKD
- Summary of Application: p-Cresol sulfate has been associated with increased risk of cardiovascular events in patients with chronic kidney disease .
- Methods of Application: The levels of p-Cresol sulfate in the blood of CKD patients are measured, and their correlation with the incidence of cardiovascular events is studied .
- Results: A strong positive correlation between p-Cresol sulfate levels and the incidence of cardiovascular events has been reported .
6. Crystallization Solvent
- Summary of Application: p-Cresol has been widely used as a crystallization solvent .
- Methods of Application: p-Cresol is used as a solvent in various chemical reactions .
- Results: The use of p-Cresol as a solvent can improve the efficiency of chemical reactions .
4. Antioxidant Production
- Summary of Application: p-Cresol is used in the production of antioxidants, such as butylated hydroxytoluene (BHT). The monoalkylated derivatives undergo coupling to give an extensive family of diphenol antioxidants .
- Methods of Application: p-Cresol is chemically processed to produce antioxidants .
- Results: These antioxidants are valued because they are relatively low in toxicity and nonstaining .
5. Cardiovascular Disease Potential in CKD
- Summary of Application: p-Cresol sulfate has been associated with increased risk of cardiovascular events in patients with chronic kidney disease .
- Methods of Application: The levels of p-Cresol sulfate in the blood of CKD patients are measured, and their correlation with the incidence of cardiovascular events is studied .
- Results: A strong positive correlation between p-Cresol sulfate levels and the incidence of cardiovascular events has been reported .
6. Crystallization Solvent
Safety And Hazards
将来の方向性
Urinary p-cresol sulfate may function as a sensitive and convenient therapeutic indicator on the effectiveness of antibiotics and fecal microbiota transplantation (FMT) for the desired manipulation of gut microbiota in human patients . The gut microbiota could be a future target to decrease pCS levels and its toxicity, even at earlier stages of CKD, aiming at slowing down the progression of the disease and decreasing the cardiovascular burden .
特性
IUPAC Name |
(4-methylphenyl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNAKZGUSRVWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404921 | |
| Record name | p-Cresol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | p-Cresol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
p-Cresol sulfate | |
CAS RN |
3233-58-7 | |
| Record name | p-Cresol sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cresol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cresol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-CRESOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56M34ZQY1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Cresol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



